molecular formula C22H21N3O2S B12169275 N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B12169275
M. Wt: 391.5 g/mol
InChI Key: JUULXTICFMQSCD-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves the reaction of pyrazole-3-carboxylic acids with aromatic and heteroaromatic sulfonamides . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may also involve heating the reaction mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific structural features, such as the methoxypropyl group and the thieno[2,3-c]pyrazole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(3-methoxypropyl)-1,3-diphenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C22H21N3O2S/c1-27-14-8-13-23-21(26)19-15-18-20(16-9-4-2-5-10-16)24-25(22(18)28-19)17-11-6-3-7-12-17/h2-7,9-12,15H,8,13-14H2,1H3,(H,23,26)

InChI Key

JUULXTICFMQSCD-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC2=C(S1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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